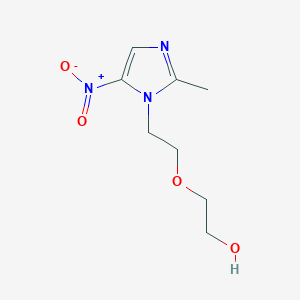

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol

Overview

Description

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol is a chemical compound known for its unique structure and properties It is derived from imidazole, a five-membered ring containing nitrogen atoms, and is characterized by the presence of a nitro group and an ethoxyethanol moiety

Mechanism of Action

Target of Action

It is known that metronidazole, the parent compound, primarily targets dna in anaerobic bacteria and protozoa .

Mode of Action

It is activated in anaerobic conditions to form a nitro radical anion, which damages DNA in target cells, leading to cell death .

Biochemical Pathways

Metronidazole, the parent compound, is known to interfere with dna synthesis in target cells, disrupting their structure and inhibiting their function .

Pharmacokinetics

Metronidazole, the parent compound, is known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted primarily in the urine .

Result of Action

Metronidazole, the parent compound, is known to cause cell death in anaerobic bacteria and protozoa by damaging their dna .

Action Environment

The activation and efficacy of metronidazole, the parent compound, are known to be influenced by the presence of anaerobic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol typically involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxyethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and imidazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol

Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

Oxidation: 2-(2-Amino-1H-imidazol-1-yl)ethoxy)ethanol

Substitution: Various substituted imidazole derivatives

Hydrolysis: Ethylene glycol and 2-methyl-5-nitroimidazole

Scientific Research Applications

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential antimicrobial properties due to the presence of the nitroimidazole moiety.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and antiparasitic activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. These compounds share similar structural features and exhibit comparable antimicrobial activities. this compound is unique due to the presence of the ethoxyethanol moiety, which may confer different pharmacokinetic properties and enhance its solubility and bioavailability.

List of Similar Compounds

- Metronidazole

- Tinidazole

- Secnidazole

- Ornidazole

Biological Activity

2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol, also known as O-hydroxyethyl metronidazole, is a compound derived from metronidazole, a widely used antimicrobial agent. This compound is classified as an impurity of metronidazole and possesses notable biological activities that have garnered attention in pharmacological research. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 215.21 g/mol

- CAS Number : 16156-94-8

The biological activity of this compound primarily revolves around its ability to interfere with nucleic acid synthesis in microorganisms. The nitro group in the imidazole ring is crucial for its antimicrobial properties, as it can be reduced to reactive intermediates that disrupt DNA synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antiprotozoal activity. Its effectiveness against various pathogens can be summarized as follows:

| Pathogen | Activity | Reference |

|---|---|---|

| Trichomonas vaginalis | Effective (IC50: ~5 μg/mL) | |

| Helicobacter pylori | Moderate (MIC: 16 μg/mL) | |

| Escherichia coli | Inhibited (MIC: 32 μg/mL) |

Case Studies

-

Antiprotozoal Efficacy :

A study conducted by Liu et al. demonstrated the compound's efficacy against Trichomonas vaginalis, showing a significant reduction in parasite viability at concentrations as low as 5 μg/mL. This suggests potential applications in treating infections caused by this protozoan parasite. -

Bacterial Resistance :

In a clinical evaluation focusing on Helicobacter pylori, the compound was tested alongside standard antibiotics. It displayed synergistic effects when combined with amoxicillin, enhancing overall efficacy and suggesting a potential role in overcoming antibiotic resistance. -

In Vitro Studies :

Research published in MDPI highlighted the compound's ability to inhibit bacterial growth in vitro, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL against various strains of bacteria, including both Gram-positive and Gram-negative species .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial for its therapeutic use. Toxicological studies indicate that at therapeutic doses, it exhibits low toxicity; however, further research is needed to fully understand its safety profile in long-term use.

Properties

IUPAC Name |

2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4/c1-7-9-6-8(11(13)14)10(7)2-4-15-5-3-12/h6,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPDZGBXWBKFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167197 | |

| Record name | Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-94-8 | |

| Record name | 2-(2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-((2-hydroxyethoxy)ethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHOXY)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJE896YYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.